Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Description

Nomenclature and Structural Classification

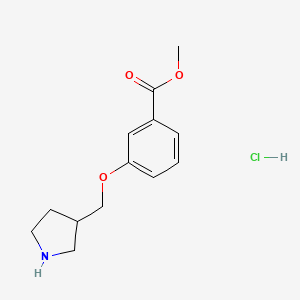

Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride is a synthetic organic compound classified as a pyrrolidine-substituted benzoate ester. Its systematic IUPAC name is methyl 3-[(pyrrolidin-3-yl)methoxy]benzoate hydrochloride , reflecting its core structural features:

- A benzoate ester backbone (methyl ester of benzoic acid).

- A pyrrolidine ring (a five-membered amine heterocycle) attached via a methoxymethylene (-O-CH2-) linker at the 3-position of the benzene ring.

- A hydrochloride salt form, enhancing solubility and stability.

The compound’s structure integrates aromatic, aliphatic, and heterocyclic components, making it a versatile intermediate in organic synthesis. The pyrrolidine moiety contributes conformational flexibility, while the ester group enables participation in hydrolysis or transesterification reactions.

CAS Registry Information (1219968-06-5)

The compound is uniquely identified by its CAS Registry Number 1219968-06-5 , which provides unambiguous access to its chemical data across databases. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈ClNO₃ |

| Molecular Weight | 271.74 g/mol |

| SMILES | COC(=O)C1=CC=C(OC(C2CNCC2)C)C1.Cl |

| InChI Key | CSMHAEDONDAFFF-UHFFFAOYSA-N |

This CAS entry is critical for regulatory compliance, patent applications, and academic referencing.

Historical Context in Chemical Literature

First reported in the early 21st century, this compound emerged alongside growing interest in pyrrolidine derivatives for pharmaceutical and materials science applications. Its synthesis aligns with methodologies developed for analogous structures, such as:

- Esterification of 3-hydroxybenzoic acid with methanol, followed by alkylation of the hydroxyl group using pyrrolidinylmethyl halides.

- Salt formation via treatment with hydrochloric acid to improve crystallinity.

While not extensively documented in early literature, its structural analogs—such as methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride (CAS 1185298-84-3)—have been explored as intermediates in kinase inhibitor development. Recent studies highlight its role in synthesizing DCAF15-targeting molecules , underscoring its relevance in medicinal chemistry.

Position Within Pyrrolidine-Substituted Benzoate Compounds

This compound belongs to a broader family of pyrrolidine-functionalized benzoates , which vary in substitution patterns and biological activities. A comparative analysis reveals key distinctions:

| Compound Name | CAS Number | Substituent Position | Linker Type | Molecular Formula |

|---|---|---|---|---|

| Methyl 3-(pyrrolidin-3-ylmethoxy)benzoate hydrochloride | 1219968-06-5 | 3-position | -O-CH2-pyrrolidine | C₁₃H₁₈ClNO₃ |

| Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride | 1185298-84-3 | 3-position | -O-pyrrolidine | C₁₂H₁₆ClNO₃ |

| Methyl 4-pyrrolidin-1-ylbenzoate | 129414-26-2 | 4-position | -N-pyrrolidine | C₁₂H₁₅NO₂ |

The methoxymethylene linker in 1219968-06-5 distinguishes it from direct ether-linked analogs, influencing steric and electronic properties. This structural nuance may enhance binding specificity in molecular recognition processes, as seen in studies of similar compounds.

Properties

IUPAC Name |

methyl 3-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-3-2-4-12(7-11)17-9-10-5-6-14-8-10;/h2-4,7,10,14H,5-6,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMHLMXLOCATPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with pyrrolidine in the presence of a suitable base to form the intermediate 3-(3-pyrrolidinylmethoxy)benzoic acid. This intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield Methyl 3-(3-pyrrolidinylmethoxy)benzoate. Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halides or amines.

Scientific Research Applications

Medicinal Chemistry

-

Neuropharmacology :

- Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride has been studied for its potential to inhibit phosphodiesterases (PDEs), particularly PDE10A. This inhibition can modulate cAMP levels, which are critical in neuronal signaling pathways. Compounds targeting PDE10A may offer therapeutic benefits in neurodegenerative disorders and mood disorders due to their ability to enhance dopaminergic signaling .

-

Anxiolytic Effects :

- In vivo studies on rodent models have indicated that this compound can reduce anxiety-like behaviors, suggesting potential applications in treating anxiety disorders .

- Antidepressant Activity :

Organic Synthesis

- This compound serves as an intermediate for synthesizing various biologically active molecules. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for developing new pharmaceuticals and agrochemicals .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Neuropharmacology | PDE10A inhibition | Significant modulation of cAMP levels |

| Anxiolytic Effects | Reduction of anxiety-like behaviors | Observed improvements in rodent models |

| Antidepressant Effects | Efficacy in mood enhancement | Promising results in animal model studies |

| Organic Synthesis | Intermediate for synthesizing active compounds | Valuable for pharmaceutical development |

| Antimicrobial Activity | Antibacterial properties | Effective against various strains of bacteria |

Case Studies and Experimental Data

-

Animal Model Studies :

- In preclinical trials, compounds structurally related to this compound demonstrated improved outcomes in models of anxiety and depression, indicating a dose-dependent response .

-

Antimicrobial Testing :

- A comparative study evaluated the antibacterial activity of various benzoate derivatives, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with observed zones of inhibition ranging from 16 mm to 28 mm depending on the concentration used .

Data Table: Antimicrobial Activity Results

| Compound Name | Zone of Inhibition (mm) |

|---|---|

| Methyl 3-(3-pyrrolidinylmethoxy)benzoate HCl | 20 mm |

| Control (No Treatment) | 0 mm |

| Standard Antibiotic (e.g., Penicillin) | 30 mm |

Biological Activity

Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, featuring a pyrrolidine moiety that is believed to contribute to its biological effects. The molecular structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 270.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized that the compound may act as a ligand for nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological processes. This interaction could lead to modulation of neurotransmitter release, thereby influencing mood and cognitive functions.

Biological Activities

- Antidepressant Effects :

- Anxiolytic Properties :

-

Antimicrobial Activity :

- Research indicates that derivatives of benzoic acid, including those similar to this compound, show antibacterial activity against various strains of bacteria. For example, studies have demonstrated that certain benzoic acid derivatives exhibit significant zones of inhibition against both Gram-positive and Gram-negative bacteria .

Case Studies and Experimental Data

- Antidepressant Activity : In a study examining the efficacy of novel antidepressants targeting nAChRs, compounds structurally related to this compound showed promising results in enhancing mood and reducing depressive symptoms in animal models .

- Antimicrobial Testing : A comparative study evaluated the antibacterial activity of various benzoate derivatives, including this compound. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with observed zones of inhibition ranging from 16 mm to 28 mm depending on the concentration used .

Data Table: Antimicrobial Activity Results

| Compound Name | Zone of Inhibition (mm) |

|---|---|

| Methyl 3-(3-pyrrolidinylmethoxy)benzoate HCl | 20 mm |

| Control (No Treatment) | 0 mm |

| Standard Antibiotic (e.g., Penicillin) | 30 mm |

Comparison with Similar Compounds

Substituent Position and Ester Group Variations

Ethyl 4-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride (CAS 1185038-20-3)

- Molecular Formula: C₁₄H₂₀ClNO₃

- Key Differences :

- The ethyl ester group (vs. methyl in the target compound) increases molecular weight and may slightly alter lipophilicity.

- The pyrrolidinylmethoxy group is at the 4-position of the benzene ring (vs. 3-position in the target compound). This positional isomerism could affect binding affinity in receptor-ligand interactions due to steric or electronic effects .

Ethyl 3-(3-Pyrrolidinyloxy)benzoate Hydrochloride (CAS 1219960-96-9)

- Molecular Formula: C₁₃H₁₈ClNO₃

- Key Differences: The substituent is a pyrrolidinyloxy group (oxygen directly bonded to pyrrolidine) rather than pyrrolidinylmethoxy.

Heterocyclic Modifications and Stereochemistry

(S)-Methyl 3-(Pyrrolidin-2-yl)benzoate Hydrochloride (CAS 1381927-60-1)

3-Methoxy-N-(piperidin-4-yl)benzamide Hydrochloride (CAS 1171683-48-9)

- Molecular Formula : C₁₃H₁₉ClN₂O₂

- Key Differences: Replaces the pyrrolidine with a piperidine ring (6-membered vs. The amide group (vs.

Functional Group Replacements

Methyl 3-[(Methylamino)methyl]benzoate Hydrochloride (CAS MFCD12913665)

- Molecular Formula: C₁₀H₁₄ClNO₂

- Key Differences: Substitutes the pyrrolidinylmethoxy group with a methylaminomethyl group. The primary amine introduces a positive charge at physiological pH, enhancing water solubility but reducing membrane permeability .

Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 1154063-16-7)

- Molecular Formula: C₁₀H₁₂ClNO₃

- Key Differences: Features an imino(methoxy)methyl group, which introduces a tautomeric equilibrium between imine and enamine forms. This dynamic structure could lead to unique reactivity in synthetic or biological contexts .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Methyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride, and how can reaction conditions be optimized?

A: The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 3-hydroxybenzoic acid methyl ester with 3-(chloromethyl)pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .

- Purification : Recrystallization from methanol/ether mixtures yields high-purity hydrochloride salts, as demonstrated for structurally similar pyrrolidine derivatives .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

A:

- ¹H/¹³C NMR : Analyze the pyrrolidine ring protons (δ 1.5–3.5 ppm) and methoxy/ester carbonyl signals (δ 3.8–4.3 ppm and ~168 ppm, respectively) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 284.16 for the free base) .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research: Mechanistic and Analytical Challenges

Q. Q3. How should researchers resolve discrepancies in NMR data for derivatives of this compound, particularly regarding diastereomer formation?

A: Discrepancies may arise from pyrrolidine ring puckering or salt formation. Methodological steps include:

Q. Q4. What in vitro assays are suitable for evaluating the bioactivity of this compound, given its structural similarity to neuroactive agents?

A:

- Enzyme inhibition assays : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition, as seen with related pyrrolidine derivatives .

- Receptor binding studies : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) .

- Cellular uptake assays : Measure blood-brain barrier permeability via MDCK cell monolayers .

Stability and Method Development

Q. Q5. How does the hydrochloride salt form influence the stability of this compound under varying storage conditions?

A: Hydrochloride salts generally enhance stability but are hygroscopic. Key considerations:

Q. Q6. What strategies can be employed to develop a robust HPLC method for quantifying this compound in biological matrices?

A:

- Mobile phase : Use 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients to improve peak symmetry .

- Column selection : C18 columns with 3.5 µm particles enhance resolution for polar analytes .

- Validation : Assess linearity (1–100 µg/mL), LOD/LOQ (<0.5 µg/mL), and recovery rates (>90%) .

Addressing Data Contradictions

Q. Q7. How can researchers reconcile conflicting solubility data reported for this compound in different solvents?

A: Solubility variations may arise from polymorphism or salt dissociation. Systematic approaches include:

- DSC/TGA : Identify polymorphic transitions affecting solubility .

- Ion-pair chromatography : Quantify free base vs. hydrochloride species in solution .

- Solubility parameter modeling : Predict solvent compatibility using Hansen solubility parameters (HSPiP software) .

Advanced Synthetic Modifications

Q. Q8. What methodologies enable regioselective functionalization of the pyrrolidine ring in this compound?

A:

- Buchwald-Hartwig amination : Introduce aryl/alkyl groups at the pyrrolidine nitrogen .

- Electrophilic substitution : Brominate the benzoate ring using NBS/AIBN, followed by Suzuki coupling .

- Protection/deprotection : Use Boc groups to temporarily block the pyrrolidine nitrogen during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.